N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide
Description
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-chlorophenyl group at the nitrogen atom and a pyrrolidinyl moiety at the third carbon of the chain.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-pyrrolidin-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(17-7-2-3-8-17)9-14(18)16-13-6-4-5-12(15)10-13/h4-6,10-11H,2-3,7-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYZIWNQZRBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC(=CC=C1)Cl)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-(1-pyrrolidinyl)butanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the 3-chlorophenyl group and the pyrrolidinyl moiety can influence its binding interactions and overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs include BD 1008, BD 1047, and benzothiazole-derived chlorophenyl amides (e.g., N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide). Key comparisons are summarized below:
*Estimated via computational tools due to lack of experimental data.
Key Observations:
Chlorophenyl Substituent Position :
- The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to BD 1008/BD 1047’s 3,4-dichlorophenyl. This could influence receptor binding affinity or metabolic stability .
- Benzothiazole derivatives (e.g., in ) retain the 3-chlorophenyl group but couple it to a heterocyclic core, likely altering target specificity (e.g., kinase inhibition vs. σ receptor binding) .
The pyrrolidinyl group (vs. dimethylamino in BD 1047) may improve blood-brain barrier penetration due to increased lipophilicity, a critical factor for CNS-targeted drugs .
Pharmacological Implications :
- BD 1008’s σ receptor antagonism is linked to its dichlorophenyl-pyrrolidinyl structure. The target compound’s simpler chlorophenyl group might reduce off-target effects but also lower potency .
- Benzothiazole derivatives in emphasize antimicrobial applications, suggesting that the target compound’s pyrrolidinyl group could redirect bioactivity toward neurological targets .
Research Findings and Limitations
- Synthetic Accessibility : Unlike 3-chloro-N-phenyl-phthalimide (), which is used in polymer synthesis, this compound lacks documented synthetic protocols, complicating large-scale production .
- Data Gaps: No direct in vitro or in vivo studies are available for the target compound. Its pharmacological profile must be inferred from structural analogs, which introduces uncertainty.
- Patent Trends: highlights a focus on benzothiazole-amide hybrids for non-CNS applications, suggesting that the target compound’s pyrrolidinyl group represents an underexplored niche .
Biological Activity
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a 3-chlorophenyl group and a pyrrolidinyl moiety, contributing to its unique chemical properties. The compound is primarily used as an intermediate in organic synthesis and is investigated for various biological applications, including enzyme inhibition and receptor binding studies.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as either an inhibitor or an activator depending on its binding affinity and the nature of the target. Its structural components enhance its reactivity and influence its binding interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. The compound's ability to inhibit the growth of various microbial strains suggests its potential as a therapeutic agent in treating infections.
Anticancer Activity
Studies have also explored the anticancer properties of this compound. Preliminary findings indicate that it may induce apoptosis in cancer cells through specific signaling pathways. Further research is necessary to elucidate the detailed mechanisms involved in its anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide | Shorter carbon chain | Similar antimicrobial activity |
| N-(3-chlorophenyl)-3-(1-pyrrolidinyl)pentanamide | Longer carbon chain | Potentially enhanced biological activity |
| N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanoic acid | Carboxylic acid group instead of amide | Different mechanism of action |
This table highlights how variations in structure can influence biological activity, emphasizing the distinct properties of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1 : This study focused on the compound's antimicrobial effects against various bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µM.
- Study 2 : Research involving cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
- Study 3 : Pharmacological screening revealed that the compound exhibits high affinity for several receptors, including μ-opiate and serotonin transporters, which may explain some of its observed biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
